

# Phosphoramidon Disodium salt off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phosphoramidon Disodium

Cat. No.: B1677722 Get Quote

[15] Off-target binding of several Phosphoramidon-based ECE inhibitors - PubMed Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelin-converting enzyme (ECE). In the present study, we have evaluated the off-target binding profile of phosphoramidon and two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues showed a similar off-target binding profile, but the other analogue was much more selective. These results show that phosphoramidon-based compounds can interact with Gprotein coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... These results show that phosphoramidon-based compounds can interact with G-protein coupled receptors and that this interaction is dependent on the structure of the inhibitor. ... In the present study, we have evaluated the off-target binding profile of phosphoramidon and two analogues, using a panel of 44 receptors and enzymes. Phosphoramidon showed significant (> 50% inhibition of binding at 10 microM) interaction with the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors. One of the analogues showed a similar off-target binding profile, but the other analogue was much more selective. ... Abstract. Phosphoramidon, a metalloprotease inhibitor isolated from Streptomyces tanashiensis, is a potent inhibitor of the neutral endopeptidase (NEP) and endothelinconverting enzyme (ECE). 1

[2] Phosphoramidon is a competitive inhibitor of neutral endopeptidase 24.11. A study with a new fluorogenic substrate - PubMed Phosphoramidon is a potent inhibitor of neutral endopeptidase-24.11 (NEP, EC 3.4.24.11), a membrane-bound zinc metallo-endopeptidase. This enzyme is involved in the inactivation of a number of biologically active peptides including







the enkephalins and atrial natriuretic peptide. In spite of the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the present study we have used a novel and highly sensitive fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. ... In spite of the wide use of phosphoramidon as a specific NEP inhibitor, its mechanism of inhibition has not been fully characterized. In the present study we have used a novel and highly sensitive fluorogenic substrate, namely N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (SAAP-AMC), to study the kinetics of inhibition of pure rabbit kidney NEP by phosphoramidon. Our results show that phosphoramidon is a competitive inhibitor of NEP with a Ki value of 2.0 +/- 0.1 nM. --INVALID-LINK--

[3] Structure of the complex of the antitumour and anti-inflammatory agent phosphoramidon with thermolysin. A model for inhibitor binding to the family of zinc metalloendopeptidases - PubMed The structure of the complex of the potent microbial metalloendopeptidase inhibitor phosphoramidon with thermolysin has been determined by X-ray crystallography and refined to a conventional R-factor of 0.178 for 10,230 reflections in the resolution range 6.0-2.0 A. Phosphoramidon binds in the extended conformation to the active site of thermolysin, with the phosphorus atom binding to the active site zinc ion as a bidentate ligand through two of its oxygen atoms. The N-L-rhamnopyranosyl group of phosphoramidon displaces the zinc-bound water molecule and also forms a hydrogen bond with the side-chain of Asp150. The leucine-tryptophan dipeptide part of the inhibitor binds to thermolysin in a manner similar to that observed for other comparable inhibitors and substrates. The structure of the complex provides a basis for understanding the inhibition of the zinc metalloendopeptidase family of enzymes, which includes neutral endopeptidase 24.11, endothelin-converting enzyme and the angiotensin-converting enzyme, by phosphoramidate-containing inhibitors. --INVALID-LINK--

[4] Phosphoramidon - an overview | ScienceDirect Topics Phosphoramidon is a naturally occurring metalloprotease inhibitor that has been shown to be a potent inhibitor of NEP (Ki = 2 nM) and ECE-1 (Ki = 40 nM). From: Progress in Medicinal Chemistry, 2005. Related terms: Endothelin-Converting Enzyme; Thiorphan; Neutral Endopeptidase; Endothelin Receptor; Endothelin; Endothelin 1; Peptidase. View all Topics. Download as PDF. Set alert. About this page. Endothelin Antagonists. David G. Taylor Jr., ... Douglas L. Williams, in Cardiovascular Pharmacology (Third Edition), 1999. ECE Inhibitors. Phosphoramidon is a naturally occurring



inhibitor of a variety of metalloproteases, including thermolysin. Phosphoramidon was shown to be a potent inhibitor of big ET-1 conversion to ET-1 in cultured endothelial cells. This compound also inhibits neutral endopeptidase (NEP), another metalloprotease. --INVALID-LINK--

- [5] --INVALID-LINK--
- [6] --INVALID-LINK--
- --INVALID-LINK--
- --INVALID-LINK--
- --INVALID-LINK-- Technical Support Center: Phosphoramidon Disodium Salt

This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **Phosphoramidon Disodium** Salt. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimentation.

## I. Quantitative Data Summary

Phosphoramidon is a broad-spectrum metalloprotease inhibitor. While it is a potent inhibitor of its intended targets, Neutral Endopeptidase (NEP) and Endothelin-Converting Enzyme (ECE), it also exhibits activity against other enzymes. The following table summarizes the inhibitory potency of phosphoramidon against various targets.



| Enzyme Target                              | IC50 / Ki        | Species/Source                     | Notes                                              |
|--------------------------------------------|------------------|------------------------------------|----------------------------------------------------|
| Neutral Endopeptidase (NEP/Neprilysin)     | Ki: 2.0 ± 0.1 nM | Rabbit Kidney                      | Competitive inhibitor.                             |
| Neutral Endopeptidase (NEP/Neprilysin)     | IC50: 0.034 μM   | -                                  |                                                    |
| Endothelin-Converting Enzyme (ECE)         | IC50: 3.5 μM     | -                                  |                                                    |
| Endothelin-Converting Enzyme (ECE-1)       | Ki: 40 nM        | -                                  | A potent inhibitor.                                |
| Angiotensin-<br>Converting Enzyme<br>(ACE) | IC50: 78 μM      | -                                  | Significantly less potent compared to NEP and ECE. |
| Thermolysin                                | -                | Streptomyces tanashiensis          | Known inhibitor.                                   |
| ECE Activity (M1 fraction)                 | IC50: ~1 μM      | Porcine Lung<br>Membrane           | Not inhibited by thiorphan or bacitracin.          |
| ECE Activity (M2 fraction)                 | IC50: ~0.3 nM    | Porcine Lung<br>Membrane           | Also inhibited by thiorphan and bacitracin.        |
| ECE in Rat Brain                           | IC50: ~5 μM      | Rat Brain Cytoskeletal<br>Fraction |                                                    |

# II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected biological effects in my cell-based assay after treating with phosphoramidon, even at concentrations that should be specific for NEP/ECE. What could be the cause?



A1: This could be due to off-target effects, particularly if you are using high concentrations of phosphoramidon.

- · Troubleshooting Steps:
  - Review Concentration: Verify that the concentration of phosphoramidon you are using is appropriate for selectively inhibiting your target of interest. Refer to the IC50/Ki values in the table above. For example, inhibiting ACE requires a much higher concentration than inhibiting NEP.
  - Control Experiments:
    - Include a positive control with a more specific inhibitor for your target enzyme, if available.
    - Use a negative control (vehicle only) to establish a baseline.
    - Consider a "target-knockout" or "target-knockdown" cell line as a control to confirm that the observed effect is dependent on the intended target.
  - Literature Search: Investigate whether the observed phenotype has been previously reported as an off-target effect of phosphoramidon. A study has shown that phosphoramidon can interact with G-protein coupled receptors like the AT2 angiotensin II, B2 bradykinin, ETA endothelin, and CGRP calcitonin gene-related peptide receptors at a concentration of 10 μM.

Q2: How can I experimentally determine if the effects I'm seeing are off-target?

A2: A systematic approach is necessary to distinguish between on-target and off-target effects.

- Experimental Workflow:
  - Dose-Response Curve: Generate a dose-response curve for phosphoramidon in your assay. If the EC50 (effective concentration for 50% of the maximal response) is significantly different from the known Ki or IC50 for your intended target, it may suggest an off-target mechanism.



- Inhibitor Comparison: Compare the effects of phosphoramidon with other, structurally different inhibitors of the same target. If they produce the same biological effect, it strengthens the evidence for an on-target mechanism.
- Rescue Experiment: If possible, try to "rescue" the phenotype by adding back the product
  of the enzymatic reaction you are inhibiting. For example, if you are inhibiting ECE, which
  is involved in the production of endothelin-1 (ET-1) from big ET-1, adding exogenous ET-1
  might reverse the observed effect.
- Broad-Spectrum Profiling: If resources permit, profile the activity of phosphoramidon against a panel of related enzymes (e.g., other metalloproteases) or receptors to identify potential off-target interactions directly.

Q3: Are there any known signaling pathways affected by phosphoramidon's off-target activities?

A3: Yes, given its inhibitory action on various metalloproteases and its interaction with certain G-protein coupled receptors, phosphoramidon can indirectly influence multiple signaling pathways.

- Endothelin Pathway: By inhibiting ECE, phosphoramidon blocks the conversion of big endothelin to the potent vasoconstrictor endothelin-1. This is a primary, on-target effect but has widespread physiological consequences.
- Neprilysin (NEP) Substrate Regulation: NEP is responsible for degrading several bioactive peptides. Inhibition of NEP by phosphoramidon can lead to the accumulation of these peptides, including amyloid β peptides (implicated in Alzheimer's disease), and atrial natriuretic peptide (involved in blood pressure regulation).
- Angiotensin and Bradykinin Pathways: Although weaker, the inhibition of ACE and interaction
  with angiotensin and bradykinin receptors suggest potential cross-talk with the reninangiotensin system and kinin-kallikrein system.

# III. Key Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

## Troubleshooting & Optimization





This protocol provides a general framework for assessing the inhibitory activity of phosphoramidon against a metalloprotease.

- Reagents:
  - Purified enzyme of interest
  - Fluorogenic or chromogenic substrate specific for the enzyme
  - Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)
  - **Phosphoramidon Disodium** Salt stock solution (dissolved in water or appropriate buffer)
  - 96-well microplate (black for fluorescence, clear for absorbance)
  - Microplate reader
- Procedure:
  - 1. Prepare serial dilutions of phosphoramidon in assay buffer.
  - 2. In a 96-well plate, add the enzyme solution to each well (except for the no-enzyme control).
  - 3. Add the phosphoramidon dilutions to the appropriate wells. Include a vehicle control (buffer only).
  - 4. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
  - 5. Initiate the reaction by adding the substrate to all wells.
  - Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
  - 7. Calculate the initial reaction velocity  $(V_0)$  for each concentration of phosphoramidon.



8. Plot the percent inhibition versus the logarithm of the phosphoramidon concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

### IV. Visualizations



Click to download full resolution via product page

Caption: On-target inhibitory effects of Phosphoramidon on NEP and ECE pathways.





Click to download full resolution via product page

Caption: Potential off-target interactions of Phosphoramidon at higher concentrations.





Click to download full resolution via product page

Caption: Logical workflow for troubleshooting unexpected effects of Phosphoramidon.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases: endothelin-converting enzyme, neutral endopeptidase, and angiotensin-converting enzyme PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphoramidon Wikipedia [en.wikipedia.org]
- 4. Characterization of phosphoramidon-sensitive metalloproteinases with endothelin-converting enzyme activity in porcine lung membrane PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regional differences in endothelin converting enzyme activity in rat brain: inhibition by phosphoramidon and EDTA PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoramidon, an inhibitor of endothelin-converting enzyme, prevents indomethacin-induced gastric mucosal damage in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phosphoramidon Disodium salt off-target effects].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677722#phosphoramidon-disodium-salt-off-target-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com